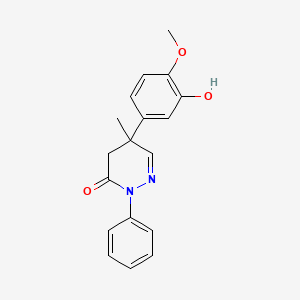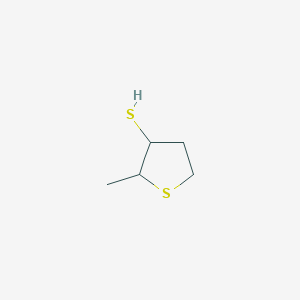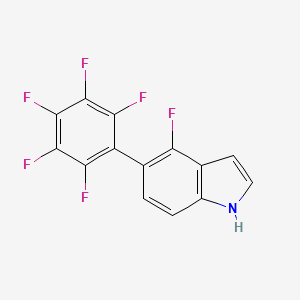
5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with hydroxy, methoxy, and phenyl groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate diketone, such as acetylacetone, under acidic or basic conditions to yield the desired pyridazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical for efficient production.
化学反応の分析
Types of Reactions
5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy group.
科学的研究の応用
5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its anti-inflammatory properties.
4-Hydroxy-3-methoxyphenylacetone: Used in the synthesis of various pharmaceuticals.
3-Hydroxy-4-methoxyphenylacetic acid: Studied for its potential antioxidant activity.
Uniqueness
5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its pyridazinone core, which imparts distinct chemical reactivity and potential biological activities
特性
CAS番号 |
1092388-61-8 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
5-(3-hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4H-pyridazin-3-one |
InChI |
InChI=1S/C18H18N2O3/c1-18(13-8-9-16(23-2)15(21)10-13)11-17(22)20(19-12-18)14-6-4-3-5-7-14/h3-10,12,21H,11H2,1-2H3 |
InChIキー |
JXEPXCZNQDLSSD-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)N(N=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)

![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)











